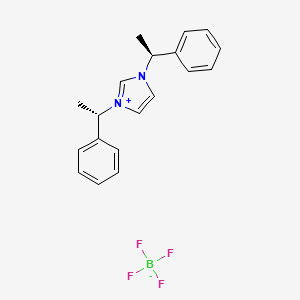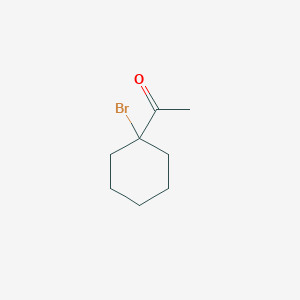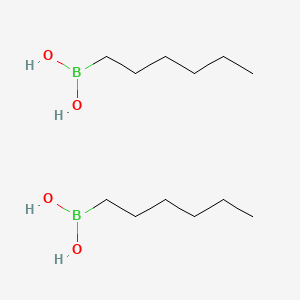
(S)-2-Amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it an interesting molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like NaNH₂ (Sodium amide) or organolithium reagents.
Major Products
Oxidation: Formation of 2-fluoro-3-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-3-methoxyaniline.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amino alcohols.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.
類似化合物との比較
Similar Compounds
- (2S)-2-AMINO-2-(2-FLUORO-3-HYDROXYPHENYL)ETHANOL
- (2S)-2-AMINO-2-(2-CHLORO-3-METHOXYPHENYL)ETHANOL
- (2S)-2-AMINO-2-(2-FLUORO-3-METHYLPHENYL)ETHANOL
Uniqueness
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL is unique due to the combination of its chiral center, the presence of both amino and hydroxyl groups, and the fluorinated aromatic ring. This combination of features can result in unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H12FNO2 |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1 |
InChIキー |
PELVHAZSRMSRRU-SSDOTTSWSA-N |
異性体SMILES |
COC1=CC=CC(=C1F)[C@@H](CO)N |
正規SMILES |
COC1=CC=CC(=C1F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)

![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)




![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)


